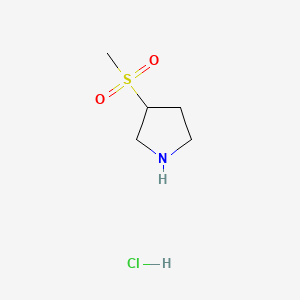

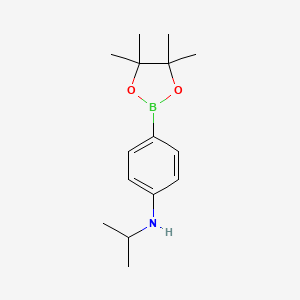

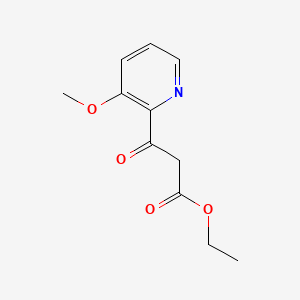

![molecular formula C9H15ClO2 B596619 (R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 139892-53-8](/img/structure/B596619.png)

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on “®-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane”, I can’t provide a detailed analysis .Applications De Recherche Scientifique

Synthesis of Modified Oligonucleotides

This compound is utilized in the synthesis of chemically modified nucleic acids, which are crucial for therapeutic applications. A derivative, 6′-C-spiro-thymidine, has been designed and synthesized, incorporating the spiro[4.5]decane skeleton. This modification is known to influence the duplex-forming ability and enhance nuclease resistance, particularly when incorporated at the 3′-ends of oligonucleotides .

Construction of Spirocyclic Compounds

The spiro[4.5]decane skeleton is a key feature in many biologically active compounds. A Rh(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes is used to construct products containing this skeleton. This process is significant for introducing the spiro[4.5]decane structure into pharmaceutically active molecules, which can lead to the discovery of new drugs .

Development of Antitumor and Anti-HIV Agents

Spiro[4.5]decane structures are found in guaianolide-type sesquiterpenoid dimers, which exhibit antitumor and anti-HIV activities. The introduction of the spiro[4.5]decane skeleton into molecules is of high interest due to its potential to enhance biological activity .

Adsorption of Volatile Organic Compounds (VOCs)

Compounds with the spiro[4.5]decane structure, such as dichloromethane, are studied for their adsorption characteristics. This research is particularly relevant in industrial settings where VOCs need to be controlled to prevent environmental pollution .

Medicinal Chemistry

The spiro[4.5]decane moiety is a common feature in many natural products with medicinal properties. Its incorporation into synthetic molecules is a strategy to develop new medications with potential indications in various diseases .

Organic Synthesis and Catalysis

The spiro[4.5]decane framework is used in organic synthesis to create complex molecules with potential applications in catalysis. The ability to form spirocyclic compounds with high stereoselectivity is valuable for the development of catalysts that can facilitate a variety of chemical reactions .

Mécanisme D'action

Propriétés

IUPAC Name |

(3R)-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQRXAWHKWEULC-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H](O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)